molecular formula C10H14ClFN2 B6284493 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride CAS No. 1431966-86-7

5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride

Cat. No.: B6284493
CAS No.: 1431966-86-7
M. Wt: 216.7
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Description

The Strategic Significance of Fluorine Substitution in Aromatic Amine and Heterocyclic Systems

The incorporation of fluorine into organic molecules has become a powerful and widely adopted strategy in medicinal chemistry. mdpi.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physical characteristics of a drug candidate. nih.govnih.gov When introduced into aromatic amine and heterocyclic systems, fluorine substitution can lead to several advantageous modifications.

One of the most significant effects of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can prevent unwanted metabolism at that position and prolong the in vivo half-life of a drug. nih.gov Furthermore, the introduction of fluorine can alter the electronic properties of an aromatic ring, influencing the pKa of nearby functional groups. mdpi.com For instance, the basicity of an amino group can be modulated by the presence of a fluorine atom on the aromatic ring, which can in turn affect the molecule's solubility, membrane permeability, and binding interactions with its biological target. nih.gov

Fluorine can also play a crucial role in enhancing binding affinity and selectivity. Its ability to participate in hydrogen bonds and other non-covalent interactions can lead to more potent and specific binding to target proteins. mdpi.com The strategic placement of fluorine atoms can therefore be a key factor in optimizing the pharmacodynamic and pharmacokinetic profiles of a therapeutic agent.

Overview of Aniline (B41778) and Pyrrolidine (B122466) Scaffolds as Privileged Structures in Bioactive Molecule Discovery

Both aniline and pyrrolidine moieties are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in a wide range of biologically active compounds and can interact with multiple biological targets.

The aniline scaffold, a simple aromatic amine, is a common building block in the synthesis of numerous pharmaceuticals. researchgate.net However, the aniline motif itself can be susceptible to metabolic oxidation, which can sometimes lead to the formation of reactive metabolites. researchgate.net The strategic functionalization of the aniline ring, such as through fluorination and the introduction of other substituents, is therefore crucial for mitigating these potential liabilities while retaining the desirable properties of the scaffold.

The pyrrolidine ring, a five-membered saturated heterocycle, is another highly prevalent scaffold in both natural products and synthetic drugs. unipa.it Its three-dimensional, non-planar structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems. unipa.it This 3D nature can be critical for achieving specific and high-affinity interactions with the binding sites of proteins. The pyrrolidine ring can also introduce chirality into a molecule, which is often a key determinant of biological activity and selectivity. unipa.it Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and provides a point for further chemical modification.

Current Research Landscape and Potential Roles of 5-Fluoro-2-(pyrrolidin-1-yl)aniline (B1309661) Hydrochloride as a Synthetic Intermediate and Pharmacophore Component

While specific research exclusively focused on 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride is not extensively documented in publicly available literature, its structural components strongly suggest its potential as a valuable synthetic intermediate and a key pharmacophore element in drug discovery programs. The combination of a fluorinated aniline with a pyrrolidine ring creates a scaffold with a desirable balance of properties for developing novel therapeutic agents.

As a synthetic intermediate , this compound offers several reactive sites for further chemical elaboration. The primary amino group of the aniline moiety can be readily functionalized through a variety of reactions, such as amide bond formation, sulfonylation, and diazotization, allowing for the introduction of diverse substituents and the construction of more complex molecules. The hydrochloride salt form enhances the stability and solubility of the compound, facilitating its handling and use in synthesis.

As a pharmacophore component , the 5-fluoro-2-(pyrrolidin-1-yl)aniline core presents a unique spatial and electronic arrangement of functional groups that can be recognized by biological targets. The fluorine atom can enhance metabolic stability and modulate the electronic character of the aromatic ring, while the pyrrolidine ring provides a three-dimensional element and a hydrogen bond acceptor. This combination of features makes it an attractive starting point for the design of inhibitors for various enzymes or ligands for receptors where these specific interactions are crucial for activity. For instance, similar fluorinated and amino-substituted aromatic structures are found in a variety of kinase inhibitors and other targeted therapies.

Physicochemical Properties of a Structurally Related Compound

PropertyValue
Molecular Formula C11H13F3N2 · HCl
Molecular Weight 266.69 g/mol
Appearance Solid
Canonical SMILES C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl
InChI Key UUUIPFLTZXEFMH-UHFFFAOYSA-N

Properties

CAS No.

1431966-86-7

Molecular Formula

C10H14ClFN2

Molecular Weight

216.7

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations Involving 5 Fluoro 2 Pyrrolidin 1 Yl Aniline Hydrochloride

Chemo- and Regioselective Synthesis of the 5-Fluoro-2-(pyrrolidin-1-yl)aniline (B1309661) Core Structure

The synthesis of the 5-fluoro-2-(pyrrolidin-1-yl)aniline core requires careful strategic planning to ensure the correct placement of the substituents on the aromatic ring. The two primary retrosynthetic disconnections involve either the formation of the aniline (B41778) C-N bond or the construction of the pyrrolidine (B122466) C-N bond.

Amination Strategies for Fluorinated Aniline Formation

The introduction of the pyrrolidinyl group onto a pre-functionalized fluoroaromatic ring is a common and effective strategy. Nucleophilic Aromatic Substitution (SNAr) is a primary method for this transformation. The reaction typically involves a highly activated fluoro- or chloro-substituted nitrobenzene as the substrate. The strong electron-withdrawing nature of the nitro group facilitates the addition-elimination mechanism by stabilizing the intermediate Meisenheimer complex.

A plausible and widely utilized synthetic route starts from 1,2-difluoro-4-nitrobenzene. The fluorine atom at the 2-position is highly activated towards nucleophilic displacement by both the adjacent fluorine and the para-nitro group. Pyrrolidine, acting as a nucleophile, selectively displaces the C2-fluorine due to this enhanced activation, leading to the formation of 1-(4-fluoro-2-nitrophenyl)pyrrolidine. Subsequent reduction of the nitro group to a primary amine furnishes the desired 5-fluoro-2-(pyrrolidin-1-yl)aniline. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like iron, tin, or zinc in acidic media. google.comgoogle.com

Table 1: Representative Two-Step Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline via SNAr and Nitro Reduction

Step Reactants Reagents/Conditions Product Yield (%)
1 1,2-Difluoro-4-nitrobenzene, Pyrrolidine K₂CO₃, DMSO, 80 °C 1-(4-Fluoro-2-nitrophenyl)pyrrolidine ~95

An alternative approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is particularly useful for coupling amines with aryl halides or triflates that are less reactive in traditional SNAr reactions. unipa.itchemistrysteps.com For the synthesis of the target compound, this would typically involve the reaction of 2-bromo-5-fluoroaniline with pyrrolidine. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and preventing side reactions. nih.govresearchgate.net Sterically hindered biaryl phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. prepchem.com

Construction of the Pyrrolidine Moiety via Cyclization or Substitution Reactions

While the attachment of a pre-formed pyrrolidine ring is more common for this specific target, methods for constructing the pyrrolidine ring directly onto an aniline scaffold exist and are valuable for creating diverse analogues. unipa.itresearchgate.netnih.gov One such method involves the reaction of an aniline with a suitable four-carbon dielectrophile. For instance, a fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran in the presence of sodium borohydride in an acidic medium can yield N-aryl pyrrolidines. nih.gov

Intramolecular cyclization reactions are another powerful tool. researchgate.net For example, an N-substituted aniline bearing a 4-halobutyl chain can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. Similarly, reductive amination of aniline with a 1,4-dicarbonyl compound, such as succinaldehyde, followed by cyclization and reduction, can also lead to the N-aryl pyrrolidine structure. allfordrugs.com However, for the specific synthesis of 5-fluoro-2-(pyrrolidin-1-yl)aniline, these methods are generally less direct than the SNAr or Buchwald-Hartwig approaches.

Salt Formation and Crystalline Form Control of the Hydrochloride

The conversion of the basic 5-fluoro-2-(pyrrolidin-1-yl)aniline to its hydrochloride salt is a straightforward acid-base reaction. This is typically achieved by treating a solution of the aniline in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol, with a solution of hydrogen chloride (HCl) in the same or a miscible solvent. The hydrochloride salt, being significantly less soluble in nonpolar organic solvents than the free base, precipitates out and can be collected by filtration.

The control of the crystalline form, or polymorph, of the hydrochloride salt is a critical aspect in pharmaceutical development, as different polymorphs can exhibit different physical properties, including solubility, stability, and bioavailability. Crystalline form control is typically achieved by carefully manipulating the crystallization conditions, such as:

Solvent System: The choice of solvent can influence which polymorph is thermodynamically or kinetically favored.

Temperature: The temperature profile during crystallization and cooling can dictate the crystalline form.

Supersaturation: The rate at which supersaturation is achieved can affect nucleation and crystal growth.

Additives: The presence of impurities or specifically added inhibitors can influence the formation of a particular polymorph.

While specific studies on the crystalline form control of 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride are not widely published in open literature, general principles of crystallization engineering would be applied to isolate a stable and consistent crystalline form.

Derivatization and Functionalization Strategies Utilizing the this compound Scaffold

The 5-fluoro-2-(pyrrolidin-1-yl)aniline scaffold offers multiple reactive sites for further chemical modification, allowing for the exploration of chemical space in drug discovery and materials science.

Modifications at the Aniline Nitrogen and Aromatic Ring

The primary amine of the aniline moiety is a versatile functional group for a wide range of transformations. It can act as a nucleophile in reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a variety of substituents.

Table 2: Potential Derivatization Reactions at the Aniline Nitrogen

Reaction Type Reagent Example Product Type
Acylation Acetyl chloride, Acetic anhydride Amide
Sulfonylation Benzenesulfonyl chloride Sulfonamide
Alkylation Methyl iodide Secondary/Tertiary Amine
Reductive Amination Acetone, NaBH(OAc)₃ N-isopropyl derivative

The aromatic ring itself is activated towards electrophilic aromatic substitution (EAS) by the potent electron-donating effect of the ortho-pyrrolidinyl group and the para-amino group. chemistrysteps.combyjus.com The directing effects of the existing substituents must be considered. The pyrrolidinyl group is a strong ortho-, para-director, and the amino group is also a strong ortho-, para-director. The fluorine atom is a weak deactivator but is also ortho-, para-directing. The combined effect strongly activates the positions ortho and para to the amino and pyrrolidinyl groups. Steric hindrance from the bulky pyrrolidinyl group may favor substitution at the position para to it (C4). Potential EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, although the strongly basic amino group may require protection (e.g., as an acetamide) to prevent side reactions with the Lewis acid catalysts used in Friedel-Crafts reactions. libretexts.org

Alterations of the Pyrrolidine Ring System

The pyrrolidine ring, while generally stable, can also be functionalized. The α-positions to the nitrogen atom are susceptible to functionalization through redox-neutral methods. nih.govrsc.org For instance, reaction with an oxidizing agent in the presence of a suitable nucleophile can lead to the introduction of an aryl or alkyl group at the C2 or C5 position of the pyrrolidine ring.

Furthermore, the pyrrolidine ring can undergo more complex transformations such as ring-expansion reactions. Under certain conditions, often promoted by transition metals like copper, N-aryl pyrrolidines can rearrange to form larger ring systems like benzazepines. acs.org While not a simple derivatization, such skeletal rearrangements represent a powerful strategy for generating novel heterocyclic systems from the core scaffold. The development of fluorinated pyrrolizidine and indolizidine scaffolds from related precursors also highlights the versatility of fluorinated cyclic amines in complex molecule synthesis. bioorganica.com.ua

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While specific, documented MCRs incorporating this compound are not extensively reported in publicly available literature, the inherent reactivity of its structural motifs suggests its potential as a valuable component in several classes of MCRs.

The primary amine of the aniline moiety is a key functional group that can readily participate in imine-based MCRs. For instance, in a Ugi-type reaction , 5-fluoro-2-(pyrrolidin-1-yl)aniline could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate complex α-acylamino carboxamides. The fluorine and pyrrolidine substituents would be incorporated into the final product, potentially influencing its conformational preferences and biological activity.

Another potential application lies in aza-Diels-Alder reactions , where the aniline derivative could form an imine in situ with an aldehyde, which then acts as the azadiene component. Subsequent cycloaddition with a dienophile would lead to the formation of functionalized nitrogen-containing heterocycles. The electron-withdrawing nature of the fluorine atom could modulate the reactivity of the aromatic ring and the basicity of the aniline nitrogen, thereby influencing the course of the reaction.

Furthermore, the aniline scaffold is amenable to transition-metal-catalyzed MCRs. For example, a palladium-catalyzed three-component coupling could involve the aniline, an aryl halide, and a third component like an alkyne or an alkene, leading to the formation of highly substituted aromatic structures.

The potential participation of 5-fluoro-2-(pyrrolidin-1-yl)aniline in various MCRs is summarized in the table below, based on the reactivity of its functional groups.

Multi-component Reaction Type Role of 5-fluoro-2-(pyrrolidin-1-yl)aniline Potential Product Scaffold Key Reactants
Ugi ReactionAmine Componentα-Acylamino CarboxamidesAldehyde, Carboxylic Acid, Isocyanide
Aza-Diels-Alder ReactionImine Precursor (Azadiene)TetrahydroquinolinesAldehyde, Dienophile
Hantzsch Dihydropyridine SynthesisNitrogen SourceDihydropyridinesAldehyde, β-Ketoester
Biginelli ReactionUrea/Thiourea AnalogueDihydropyrimidinonesAldehyde, β-Dicarbonyl Compound

This table presents hypothetical applications based on the known reactivity of the aniline functional group in established multi-component reactions.

Green Chemistry Principles and Scalable Synthesis Approaches for this compound Production

The industrial production of fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry, aiming for processes that are safe, efficient, and environmentally benign. The synthesis of this compound can be designed and optimized with these principles in mind.

A common synthetic route to N-aryl pyrrolidines involves the nucleophilic aromatic substitution (SNAr) of an activated aryl fluoride with pyrrolidine. In the context of producing 5-fluoro-2-(pyrrolidin-1-yl)aniline, a potential precursor would be 1,4-difluoro-2-nitrobenzene.

Key Green Chemistry Considerations:

Atom Economy: The SNAr approach generally has good atom economy, with the main byproduct being a fluoride salt. Subsequent reduction of the nitro group to an amine also exhibits high atom economy.

Solvent Selection: Traditional SNAr reactions often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which have environmental and health concerns. Greener alternatives such as ionic liquids, supercritical fluids, or even water (under specific conditions with phase-transfer catalysts) could be explored. sruc.ac.uk The use of recyclable and biodegradable solvents is a key aspect of green synthesis. sruc.ac.uk

Catalysis: The reduction of the nitro group is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). This method is preferable to stoichiometric reducing agents (e.g., iron or tin in acidic media) as it minimizes waste. acs.org The development of highly active and recyclable nanocatalysts can further enhance the green credentials of this step. acs.org

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Flow chemistry offers another avenue for scalable and energy-efficient production, providing better control over reaction parameters and improving safety. nih.gov

A plausible green and scalable synthetic approach is outlined below:

Proposed Green Synthetic Pathway:

Step Transformation Reagents and Conditions Green Chemistry Principles Applied
1Nucleophilic Aromatic Substitution1,4-Difluoro-2-nitrobenzene, Pyrrolidine, K2CO3, Green Solvent (e.g., Cyrene®)Use of a greener solvent, high atom economy.
2Nitro Group Reduction4-Fluoro-1-nitro-2-(pyrrolidin-1-yl)benzene, H2, Pd/C catalyst, EthanolCatalytic reduction, use of a renewable solvent.
3Hydrochloride Salt Formation5-Fluoro-2-(pyrrolidin-1-yl)aniline, HCl in isopropanolHigh conversion, straightforward purification.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Profiling

In Vitro and In Silico Assessment of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

Metabolic Stability and Biotransformation Pathways in Non-Human Biological Systems

No data is available on the metabolic stability of 5-fluoro-2-(pyrrolidin-1-yl)aniline (B1309661) hydrochloride in preclinical species, such as in liver microsomes or hepatocytes. Consequently, its intrinsic clearance and primary metabolic pathways have not been characterized.

Membrane Permeability and Distribution Characteristics (e.g., Caco-2 models, in vitro blood-brain barrier models)

There are no published studies using in vitro models like Caco-2 cell assays to determine the intestinal permeability of this compound. Similarly, its potential to cross the blood-brain barrier has not been assessed using in vitro models.

Plasma Protein Binding Characteristics in Preclinical Species

The extent to which 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride binds to plasma proteins in preclinical species has not been reported. This information is crucial for understanding its distribution and pharmacological activity.

Pharmacodynamic Evaluation in Relevant Preclinical Animal Models (Excluding Human Data)

No pharmacodynamic studies in animal models have been published for this compound. Therefore, its biological effects, mechanism of action, and potential therapeutic efficacy in any disease model are unknown.

Computational Chemistry and Structural Biology Applications in Compound Analysis and Design

Molecular Docking Simulations and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in elucidating the binding mode of compounds like 5-fluoro-2-(pyrrolidin-1-yl)aniline (B1309661) and its derivatives, providing a detailed view of the ligand-receptor interactions at the atomic level.

Docking simulations for related pyrrolidinone and pyrrolidine (B122466) derivatives have revealed key interaction patterns that are likely relevant for the title compound. For instance, studies on 2-pyrrolidinone (B116388) derivatives as inhibitors of the lipoxygenase (LOX) enzyme showed that the placement of acidic moieties at a specific distance and orientation within the active site is critical for inhibitory activity. nih.gov The pyrrolidinone template itself was found to contribute significantly to the binding. nih.gov Similarly, docking of novel pyrrolidin-2-one derivatives into the acetylcholinesterase (AChE) active site (PDB ID: 4EY7) predicted strong binding affinities, with some analogues showing higher docking scores than the established drug donepezil. nih.govresearchgate.net

The analysis of these interactions typically identifies several types of non-covalent bonds that stabilize the ligand-receptor complex:

Hydrogen Bonds: These are crucial for specificity and affinity. The aniline (B41778) nitrogen and the fluorine atom in 5-fluoro-2-(pyrrolidin-1-yl)aniline could act as hydrogen bond acceptors or donors with amino acid residues in a target's active site.

Hydrophobic Interactions: The phenyl and pyrrolidine rings are hydrophobic and likely to interact with nonpolar residues in the binding pocket, contributing to binding affinity.

Ionic Interactions: The hydrochloride salt form of the compound suggests the aniline group can be protonated, allowing for potential ionic bonds with negatively charged residues like aspartate or glutamate (B1630785).

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. By simulating the movement of atoms over time, MD studies can assess the stability of the predicted binding pose and the ligand-receptor complex as a whole. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyrrolidine-Containing Compounds

Compound Class Target Enzyme Key Findings from Docking
Pyrrolidin-2-one derivatives Lipoxygenase (LOX) Specific orientation of acidic moieties is crucial for inhibition. nih.gov
Pyrrolidin-2-one derivatives Acetylcholinesterase (AChE) Showed good binding affinity and potential for stable complex formation. nih.govresearchgate.net
Pyrrolidine-based kinase inhibitors Casein Kinase 1 (CK1) Chiral scaffold influences kinase inhibition and selectivity. nih.gov

Homology Modeling and De Novo Design Strategies for Novel Analogue Generation

When the experimental 3D structure of a target protein is unavailable, homology modeling (or comparative modeling) provides a powerful alternative. This technique constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and a known experimental structure of a homologous protein (the "template"). wikipedia.orgnih.gov This approach is viable because protein structures are more evolutionarily conserved than their sequences. wikipedia.org

The process involves several key steps:

Template Identification: The first step is to search for known protein structures in databases like the Protein Data Bank (PDB) that have a similar amino acid sequence to the target protein. nih.govyasara.org

Sequence Alignment: The target sequence is aligned with the template sequence to map corresponding residues. wikipedia.org

Model Building: A 3D model of the target is constructed based on the aligned template's structure. nih.gov

Model Refinement and Validation: The generated model is optimized and its quality is assessed using tools like Ramachandran plots, which check for stereochemical viability. scispace.com A good quality model will have a high percentage of its residues in the most favored regions. scispace.com

Once a reliable model of the target is built, it can be used for molecular docking studies to predict how compounds like 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride might bind.

De Novo Design is another computational strategy used to generate novel molecules. Instead of modifying an existing ligand, de novo design algorithms build new chemical structures from scratch, piece by piece, within the binding site of a target. researchgate.net This approach can lead to the discovery of entirely new scaffolds with the potential for high potency and selectivity. researchgate.net For instance, this strategy has been successfully used to design novel kinase inhibitors by generating scaffolds that fit the specific geometry and chemical environment of the kinase active site. researchgate.net The pyrrolidine ring, being a versatile and common scaffold in medicinal chemistry, is an excellent building block for such design strategies. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govresearchwithrowan.com By building a mathematical model, QSAR can predict the activity of newly designed, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. researchwithrowan.comljmu.ac.uk

A typical QSAR study involves:

Data Set Compilation: A series of compounds with known biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each compound. These descriptors quantify aspects of the molecule's structure.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested, often using an external set of compounds that were not used in the model-building process. acs.org

For derivatives related to 5-fluoro-2-(pyrrolidin-1-yl)aniline, QSAR models could identify key structural features that influence their efficacy. For example, a QSAR study on the diuretic activity of quinolinecarboxamides revealed that activity increases with higher lipophilicity (logP) and dipole moment, and decreases with molecular volume and surface area. uran.ua Another study on aromatic amines highlighted how QSAR can be flexibly used to maximize the reliability of predictions for either safe or hazardous chemicals. nih.gov The fluorine atom in the subject compound is particularly significant, as fluorination can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved potency. nih.gov

Table 2: Representative QSAR Studies on Related Compound Classes

Compound Class Activity Studied Key Findings from QSAR Model
Quinolinecarboxamides Diuretic Activity Activity correlates with logP, dipole moment, molecular volume, and surface area. uran.ua
Aromatic Amines Mutagenicity Models can be tailored to predict either toxicity or safety with high reliability. nih.gov
Perfluorinated Compounds Endocrine Activity A robust and predictive Multiple Linear Regression (MLR) model was developed. cadaster.eu

X-ray Co-crystallography and Cryo-Electron Microscopy (Cryo-EM) Insights into Target Binding Mechanisms (for related compounds or targets)

While computational models provide valuable predictions, experimental structural biology techniques offer definitive, high-resolution insights into how a ligand binds to its target.

X-ray co-crystallography is a gold-standard technique for this purpose. mdpi.com It involves crystallizing a target protein together with its bound ligand and then using X-ray diffraction to determine the 3D structure of the complex at atomic resolution. This method provides unambiguous evidence of the ligand's binding mode, orientation, and specific interactions with the receptor. Such structural information is invaluable for structure-based drug design, allowing for the rational optimization of a ligand to improve its affinity and selectivity. mdpi.comnih.gov For example, X-ray crystal structures have been instrumental in optimizing pyrrolidine-based inhibitors for targets like kinases and viral proteases. nih.govnih.gov Fragment-based screening coupled with X-ray crystallography has also proven to be a powerful approach for discovering novel inhibitors for targets such as PYCR1. researchgate.netnih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins that are often difficult to crystallize. nih.gov Cryo-EM can reveal how ligands induce conformational changes in their receptors and provide detailed maps of the ligand-binding pockets. nih.govnih.gov For example, Cryo-EM structures of the PAC1 receptor revealed two distinct binding modes for different peptide ligands, providing crucial insights into its activation mechanism. nih.gov This technique is particularly powerful for studying dynamic proteins and capturing different functional states, such as the open and closed conformations of glutamate dehydrogenase when bound to its cofactors and regulators. nih.gov

For a compound like this compound, obtaining a co-crystal or cryo-EM structure with its biological target would provide the ultimate roadmap for understanding its mechanism of action and for guiding the design of next-generation analogues with improved therapeutic profiles.

Future Research Perspectives and Translational Potential Preclinical Focus

Strategic Development of Next-Generation Analogues and Prodrug Candidates

The advancement of 5-fluoro-2-(pyrrolidin-1-yl)aniline (B1309661) from a starting material to a preclinical candidate hinges on the strategic design of next-generation analogues and prodrugs. The primary goal of analogue development is to systematically modify the core structure to enhance desirable drug-like properties, such as potency, selectivity, and metabolic stability, through structure-activity relationship (SAR) analysis. ichorlifesciences.com

Key strategies for analogue development include:

Modification of the Aniline (B41778) Ring: The aromatic ring is a prime target for substitution to explore its influence on target binding and pharmacokinetic properties. Introducing various functional groups (e.g., methyl, chloro, trifluoromethyl) at other positions could modulate the electronic environment and steric profile of the molecule.

Alteration of the Pyrrolidine (B122466) Ring: The saturated pyrrolidine ring contributes significantly to the molecule's three-dimensionality. nih.gov The synthesis of derivatives with substituents on the pyrrolidine ring could lead to improved interactions with target proteins. Furthermore, exploring stereoisomers of substituted pyrrolidines can be crucial, as different enantiomers or diastereomers often exhibit distinct biological profiles. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can significantly impact biological activity. For instance, the pyrrolidine ring could be replaced with other saturated heterocycles like piperidine or morpholine to assess the impact on efficacy and selectivity. acs.orgbldpharm.comchemscene.com

Prodrug design represents another critical avenue of investigation. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov This approach can be used to overcome challenges such as poor solubility or unfavorable pharmacokinetic profiles. For a molecule like 5-fluoro-2-(pyrrolidin-1-yl)aniline, a potential prodrug strategy could involve modification of the primary amine group to enhance bioavailability. nih.gov

Modification StrategyRationalePotential Outcome
Substitution on the Aniline RingModulate electronic properties and steric interactions to explore the Structure-Activity Relationship (SAR).Enhanced target potency and selectivity.
Substitution on the Pyrrolidine RingIntroduce new interaction points and explore stereochemical effects on binding.Improved binding affinity and biological activity.
Bioisosteric Replacement of PyrrolidineAlter scaffold geometry, polarity, and metabolic stability.Modified pharmacokinetic profile and novel intellectual property.
Prodrug Formation at the Amine GroupImprove solubility, permeability, or targeted delivery.Enhanced bioavailability and optimized drug exposure.

Exploration of Emerging Therapeutic Indications and Unmet Medical Needs in Preclinical Research

The structural motifs within 5-fluoro-2-(pyrrolidin-1-yl)aniline are found in numerous biologically active compounds, suggesting a broad range of potential therapeutic applications. nih.govresearchgate.net Both pyrrolidine and aniline derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov

Future preclinical research should focus on screening a library of analogues derived from this core structure against a panel of biological targets relevant to unmet medical needs. Potential therapeutic areas for exploration include:

Oncology: Many kinase inhibitors used in cancer therapy feature aniline or pyrrolidine scaffolds. nih.gov Analogues could be evaluated for their inhibitory activity against key kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Inflammatory Diseases: Compounds containing pyrrolidine have been investigated for their anti-inflammatory properties. nih.gov Preclinical studies could explore the potential of new derivatives to modulate inflammatory pathways, for conditions like rheumatoid arthritis or osteoarthritis. nih.gov

Infectious Diseases: The pyrrolidine ring is a common feature in various antiviral and antibacterial agents. nih.govacs.org Given the continuous need for new anti-infectives to combat drug resistance, screening programs could assess the activity of novel analogues against a range of pathogens.

Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is a critical factor in developing drugs for CNS diseases. mdpi.com The physicochemical properties of 5-fluoro-2-(pyrrolidin-1-yl)aniline derivatives could make them suitable candidates for targeting neurodegenerative diseases or psychiatric disorders. mdpi.com

Application of Advanced Preclinical Methodologies and Animal Models for Efficacy and Mechanism Validation

To rigorously validate the therapeutic potential of novel analogues, a multi-tiered approach utilizing advanced preclinical methodologies is essential. This process begins with in vitro assays and progresses to in vivo animal models to establish efficacy and elucidate the mechanism of action.

Initial screening would involve a battery of in vitro biochemical and cell-based assays. For example, if targeting protein kinases in oncology, enzymatic assays would determine the potency of compounds against the target kinase, while cell proliferation assays would assess their effect on cancer cell lines. criver.com

Once promising compounds are identified, their efficacy must be demonstrated in relevant in vivo animal models. The choice of model is dictated by the therapeutic indication being pursued. ijpras.com

Therapeutic AreaIn Vitro AssaysPotential In Vivo Animal Models
OncologyKinase inhibition assays, cell viability assays, apoptosis assays.Human tumor xenograft models in immunocompromised mice.
InflammationCytokine release assays (e.g., LPS-stimulated macrophages), COX enzyme inhibition assays.Carrageenan-induced paw edema in rats, collagen-induced arthritis in mice.
Infectious DiseasesMinimum Inhibitory Concentration (MIC) assays against bacteria/fungi, viral plaque reduction assays.Murine models of systemic infection (e.g., thigh infection model). acs.org
CNS DisordersReceptor binding assays, neurotransmitter uptake assays, assays for neuroprotection.Behavioral models for anxiety/depression, models of neurodegeneration (e.g., MPTP-induced Parkinsonism).

Genotoxicity testing is also a critical component of early preclinical evaluation to identify compounds that may damage DNA. nih.gov Tests like the Salmonella/microsome assay (Ames test) are standard for this purpose. nih.gov

Considerations for Lead Optimization and Preclinical Development Advancement

Lead optimization is the iterative process of refining a promising "hit" or "lead" compound to produce a preclinical candidate with an optimal balance of properties. danaher.combiobide.com Starting with a scaffold such as 5-fluoro-2-(pyrrolidin-1-yl)aniline, the lead optimization phase would focus on systematically improving multiple parameters simultaneously. ichorlifesciences.comcriver.com

Key considerations for advancing a lead compound derived from this scaffold include:

Potency and Selectivity: Medicinal chemistry efforts would aim to maximize potency against the intended biological target while minimizing activity against other targets (off-target effects) to improve the safety profile. criver.com

Pharmacokinetics (ADME): The compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for ensuring it can reach the target tissue in sufficient concentrations and for an appropriate duration. nih.gov In vitro assays (e.g., Caco-2 for permeability, microsomal stability) and in vivo pharmacokinetic studies in animals are essential. criver.comnih.gov

Physicochemical Properties: Properties such as solubility and lipophilicity must be fine-tuned. Computational tools and experimental assays are used to guide the design of compounds with desirable physicochemical characteristics. criver.comnih.gov

Intellectual Property: A crucial aspect of drug development is establishing a strong patent position. The synthesis of novel chemical entities based on the core scaffold is necessary to secure intellectual property rights. acs.org

The ultimate goal of this multiparameter optimization is to identify a single preclinical candidate that meets a predefined set of criteria for potency, selectivity, pharmacokinetics, and novelty, justifying its advancement into formal preclinical development and subsequent clinical trials. biobide.comdndi.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride, and how can purity be maximized during synthesis?

  • Methodology : The synthesis typically involves nucleophilic substitution of a fluorinated nitroaniline precursor with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro-group reduction (e.g., H₂/Pd-C) and salt formation with HCl . Purity is enhanced via recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients). Monitoring by TLC and HPLC ensures intermediate and final product integrity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm aromatic substitution patterns and pyrrolidine ring integration. Discrepancies in splitting patterns may arise from dynamic pyrrolidine ring puckering, resolved by variable-temperature NMR .
  • LC-MS : To verify molecular ion peaks (e.g., [M+H⁺] at m/z 225.1) and detect impurities. Contradictions in mass data due to chloride adducts are mitigated using formic acid in mobile phases .
  • XRD : For crystal structure validation, particularly to resolve ambiguities in salt stoichiometry (e.g., mono- vs. dihydrochloride forms) .

Q. How does the hydrochloride salt form influence solubility and bioavailability in biological assays?

  • Methodology : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by ionizing the aniline group. Comparative studies with freebase forms require pH adjustment (e.g., PBS buffer at pH 7.4) to assess solubility-driven bioactivity differences. LogP measurements (via shake-flask or HPLC) quantify hydrophilicity changes .

Advanced Research Questions

Q. What strategies address contradictory biological activity data (e.g., antimicrobial vs. anticancer efficacy) across studies?

  • Methodology : Contradictions often stem from assay conditions (e.g., bacterial vs. mammalian cell lines). Standardize protocols:

  • Dose-Response Curves : Use consistent concentrations (e.g., 1–100 µM) and exposure times (24–72 hrs).
  • Cellular Uptake Studies : Quantify intracellular accumulation via fluorescence tagging (e.g., BODIPY derivatives) to correlate bioactivity with permeability .
  • Mechanistic Profiling : Compare transcriptomic (RNA-seq) or proteomic responses in divergent models to identify target pathways .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model binding to pyrrolidine-recognizing targets (e.g., dopamine receptors). Validate with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
  • MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, AMBER) under physiological conditions (150 mM NaCl, 310 K). Focus on fluorine’s role in hydrophobic interactions .

Q. What experimental designs mitigate instability issues (e.g., hydrolysis or oxidation) during long-term storage?

  • Methodology : Stability studies under accelerated conditions (40°C/75% RH for 6 months) with HPLC monitoring. Stabilizers like ascorbic acid (0.1% w/v) prevent oxidation. Storage in amber vials under argon (-20°C) preserves integrity .

Q. How does fluorination at the 5-position alter electronic properties and reactivity compared to non-fluorinated analogs?

  • Methodology :

  • DFT Calculations : Compare HOMO/LUMO energies (Gaussian 09) to quantify fluorine’s electron-withdrawing effects.
  • Kinetic Studies : Monitor substituent effects on nucleophilic aromatic substitution (e.g., reaction rates with thiols in DMSO) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for pyrrolidine-containing aniline derivatives?

  • Methodology : Synthesize analogs with modified pyrrolidine rings (e.g., N-methylation, ring expansion) and evaluate bioactivity. Use 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic descriptors with IC₅₀ values .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Nitro ReductionH₂ (1 atm), Pd-C (10%), EtOH, 25°C8598.5%
Salt FormationHCl (2 eq), Et₂O, 0°C9299.1%

Table 2 : Biological Activity Comparison Across Assays

Assay TypeCell LineIC₅₀ (µM)Notes
AnticancerMCF-712.3 ± 1.2Caspase-3 activation confirmed
AntimicrobialS. aureus25.7 ± 3.1Synergy with β-lactams observed

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